p-(alpha-(Dimethylamino)phenethyl)phenol hydrochloride
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Overview
Description
p-(alpha-(Dimethylamino)phenethyl)phenol hydrochloride: is an organic compound with the molecular formula C8H12ClNO. It is a white crystalline powder that is soluble in water and alcohol, and slightly soluble in ether. This compound is known for its weak basicity and its ability to form salts with acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of p-(alpha-(Dimethylamino)phenethyl)phenol hydrochloride typically involves the reaction of 4-(Dimethylamino)phenol with hydrochloric acid. This reaction is carried out under inert atmosphere and at room temperature to yield the hydrochloride salt .
Industrial Production Methods: : Industrially, the compound is produced by reacting 4-(Dimethylamino)phenol with hydrochloric acid in large reactors. The reaction mixture is then filtered, and the product is crystallized out from the solution. The crystals are collected, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : p-(alpha-(Dimethylamino)phenethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions due to the presence of the phenol group
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products: : The major products formed from these reactions include quinones from oxidation, hydroquinones from reduction, and various substituted phenols from electrophilic aromatic substitution .
Scientific Research Applications
Chemistry: : p-(alpha-(Dimethylamino)phenethyl)phenol hydrochloride is used as an intermediate in the synthesis of dyes and other organic compounds. It is also used in the preparation of light-sensitive materials and fluorescent dyes .
Biology: : In biological research, this compound is used as a reagent in various biochemical assays and as a precursor for the synthesis of biologically active molecules .
Industry: : Industrially, it is used in the production of light-sensitive materials, fluorescent dyes, and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of p-(alpha-(Dimethylamino)phenethyl)phenol hydrochloride involves its interaction with molecular targets through its phenol and dimethylamino groups. These groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with various biomolecules. The compound can also undergo redox reactions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to p-(alpha-(Dimethylamino)phenethyl)phenol hydrochloride include:
- 4-(Dimethylamino)phenol
- 4-Hydroxy-N,N-dimethylbenzylamine
- 4-Dimethylaminobenzenol hydrochloride .
Uniqueness: : The uniqueness of this compound lies in its combination of the phenol and dimethylamino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
93027-05-5 |
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Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
4-[1-(dimethylamino)-2-phenylethyl]phenol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-17(2)16(12-13-6-4-3-5-7-13)14-8-10-15(18)11-9-14;/h3-11,16,18H,12H2,1-2H3;1H |
InChI Key |
WASYEDIEUOOVRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
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